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Eudragit® polymers, a family of polymethacrylates, are extensively utilized in the
pharmaceutical industry for developing modified drug delivery systems.[1] Among the various
grades, Eudragit RS and Eudragit RL are frequently employed for creating sustained-release
formulations. While structurally similar, their subtle chemical differences lead to significantly
distinct drug release profiles. This guide provides an objective comparison of Eudragit RS and
Eudragit RL, supported by experimental data, to aid researchers in selecting the appropriate
polymer for their specific drug delivery applications.

Core Chemical and Physical Differences

Eudragit RS and Eudragit RL are copolymers of ethyl acrylate, methyl methacrylate, and a low
content of methacrylic acid ester with quaternary ammonium groups.[1] The fundamental
distinction between them lies in the molar ratio of these quaternary ammonium groups.
Eudragit RL (high permeability) contains approximately 10% of these hydrophilic groups,
whereas Eudragit RS (low permeability) has a lower content of about 5%.[1] This seemingly
small difference in the number of hydrophilic quaternary ammonium groups profoundly impacts
their permeability to water, which is the primary factor governing drug release.[1][2]

Eudragit RL, with its higher concentration of quaternary ammonium groups, exhibits greater
water permeability and swelling.[2][3] This increased hydrophilicity allows for faster penetration
of aqueous fluids into the polymer matrix, leading to a quicker dissolution and diffusion of the
encapsulated drug.[2][3] Conversely, Eudragit RS is less permeable to water, resulting in a
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more retarded and sustained drug release profile.[3][4] Both polymers are insoluble in agqueous
media and exhibit pH-independent swelling.[1][2]

Comparative Drug Release Performance

Experimental studies consistently demonstrate the differential drug release characteristics of
formulations based on Eudragit RS and Eudragit RL.

A study on ropinirole HCI microparticles showed that formulations prepared with Eudragit RS
100 alone provided a more sustained release compared to those with Eudragit RL 100 alone or
in combination.[2] After 12 hours, formulations with only Eudragit RS 100 released less than
65% of the drug, while those with Eudragit RL 100 released over 90% in the same timeframe.
[2] This highlights the potent release-retardant nature of Eudragit RS.[2]

Similarly, in a study involving nanopatrticles for ophthalmic delivery, drug release from Eudragit
RS 100 nanopatrticles was significantly slower than from Eudragit RL 100 nanoparticles.[3][4]
Over a 48-hour period, the cumulative drug release was approximately 70-80% for Eudragit
RS 100 formulations, showcasing its ability to prolong drug release.[3][4]

The ratio of Eudragit RS to Eudragit RL in a formulation can be precisely adjusted to achieve a
desired release rate.[5] Increasing the proportion of Eudragit RL leads to a faster release, while
a higher proportion of Eudragit RS results in a more extended release.[6][7]

Quantitative Drug Release Data

The following tables summarize the comparative drug release data from various studies.

Table 1: Cumulative Release of Ropinirole HCI from Microparticles[2]

% Drug Release at 12

Formulation (Polymer) % Drug Release at 8 hours

hours
Eudragit RS 100 ~50% < 65%
Eudragit RL 100 > 90% > 93%

Eudragit RS 100 & RL 100
Combination

> 65% but < 93%
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Table 2: Cumulative Drug Release from Nanoparticles over 48 hours[3][4]

Polymer Approximate Total Drug Release
Eudragit RS 100 70 - 80%
Eudragit RL 100 80 - 90%

Experimental Protocols

The following are generalized methodologies for the preparation and evaluation of Eudragit-
based drug delivery systems, based on commonly cited experimental procedures.[2][8]

Preparation of Microparticles by Solvent Evaporation
Technique

e Polymer Solution Preparation: Dissolve a specific amount of Eudragit RS 100 and/or
Eudragit RL 100 in a suitable organic solvent (e.g., a mixture of dichloromethane and
methanol).

o Drug Dispersion: Disperse the active pharmaceutical ingredient (API) in the polymer solution.

o Emulsification: Pour the drug-polymer solution into a continuous phase (e.g., liquid paraffin)
containing an emulsifying agent (e.g., Span 80) under constant stirring to form an oil-in-oil
emulsion.

e Solvent Evaporation: Continue stirring for several hours to allow the organic solvent to
evaporate, leading to the formation of solid micropatrticles.

» Micropatrticle Collection and Washing: Collect the microparticles by filtration, wash them with
a suitable solvent (e.g., n-hexane) to remove any residual oil, and then dry them.

In Vitro Drug Release Study (USP Dissolution Apparatus
1))

 Dissolution Medium: Prepare a suitable dissolution medium, such as phosphate buffer pH
6.8.[2]
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o Apparatus Setup: Use a USP Dissolution Apparatus Il (paddle type) maintained at 37 = 0.5°C
with a paddle speed of 100 rpm.[2]

o Sample Introduction: Accurately weigh a quantity of the microparticles and add it to the
dissolution vessel containing the dissolution medium.

o Sampling: At predetermined time intervals, withdraw a specific volume of the sample from
the dissolution medium and replace it with an equal volume of fresh medium to maintain a
constant volume.

e Analysis: Filter the withdrawn samples and analyze the drug content using a suitable
analytical method, such as UV-Vis spectrophotometry, at the drug's maximum absorbance
wavelength.

o Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizing the Process and Logic

The following diagrams illustrate the logical relationship between the polymer properties and
their effect on drug release, as well as a typical experimental workflow.

Drug Release Profile
Eudragit Polymers Key Properties

Eudragit RS Lower Quaternary Low Water Slower, Sustained
(Low Permeability) Ammonium Groups Permeability & Swelling Drug Release

Eudragit RL Higher Quaternary High Water
(High Permeability) Ammonium Groups Permeability & Swelling Faster Drug Release

Click to download full resolution via product page

Caption: Logical flow of Eudragit properties to drug release.
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Caption: Experimental workflow for microparticle preparation and release.
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Conclusion

The choice between Eudragit RS and Eudragit RL is dictated by the desired drug release
profile. Eudragit RL is suitable for formulations requiring a relatively faster-sustained release,
while Eudragit RS is the polymer of choice for achieving a more prolonged and controlled
release. Furthermore, by blending these two polymers in various ratios, formulators can
precisely modulate the permeability of the resulting film coat or matrix and, consequently, tailor
the drug release kinetics to meet specific therapeutic needs.[1][5] This versatility makes
Eudragit RS and RL invaluable tools in the development of advanced oral controlled drug
delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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